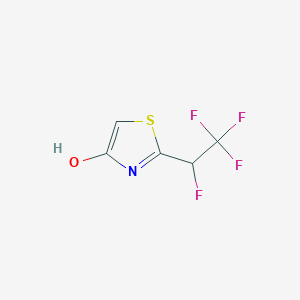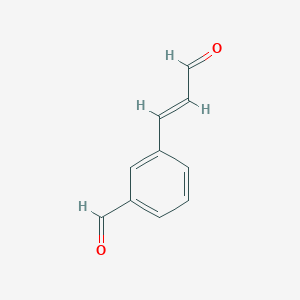
3-(3-Formylphenyl)propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Formylphenyl)propenal, also known as 3-phenyl-2-propenal, is an organic compound with the molecular formula C9H8O. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propenal chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylphenyl)propenal can be achieved through various methods. One common approach involves the aldol condensation of benzaldehyde with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Formylphenyl)propenal undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)propenal.
Reduction: 3-(3-Hydroxyphenyl)propenal.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(3-Formylphenyl)propenal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Formylphenyl)propenal involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: Similar in structure but with a different substitution pattern on the phenyl ring.
3-Phenylpropanal: Lacks the formyl group, resulting in different reactivity.
3-Phenylpropionic acid: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
3-(3-Formylphenyl)propenal is unique due to the presence of both a formyl group and a propenal chain, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-[(E)-3-oxoprop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1-8H/b5-2+ |
Clave InChI |
NWTPLVJOJDOSLA-GORDUTHDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C=O)/C=C/C=O |
SMILES canónico |
C1=CC(=CC(=C1)C=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
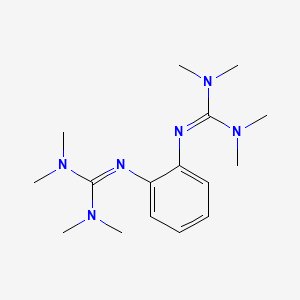


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
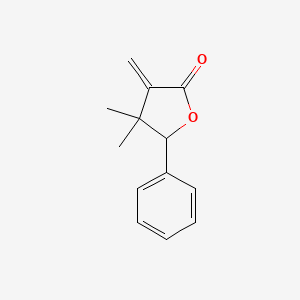
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
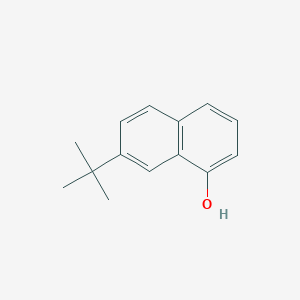
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
